![molecular formula C23H29N5O B6450369 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-phenylethyl)piperazine CAS No. 2549044-40-6](/img/structure/B6450369.png)
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-phenylethyl)piperazine
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Description
The compound seems to be a derivative of imidazo[1,2-b]pyridazine, which is a type of heterocyclic aromatic organic compound . The structure suggests that it might have potential biological activities, but specific information is not available.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, an iodine-catalyzed method has been reported for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code provided in the description can be used to generate a 2D structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, purity, storage temperature, and physical form .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is Candida spp. , a type of yeast . This compound has shown potent activity against several multidrug-resistant Candida spp., suggesting it may be effective in combating fungal infections .
Mode of Action
This compound interacts with its target by inhibiting the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of the fungal cell membrane, and its inhibition can lead to cell death .
Biochemical Pathways
The compound’s mode of action affects the ergosterol biosynthesis pathway . By inhibiting Sterol 14-alpha demethylase (CYP51), a key enzyme in this pathway, the compound prevents the formation of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . .
Result of Action
The compound exhibited a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . This indicates that the compound is capable of eliminating Candida spp. at these concentrations .
properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-23(2,3)20-17-28-21(24-20)10-9-19(25-28)22(29)27-15-13-26(14-16-27)12-11-18-7-5-4-6-8-18/h4-10,17H,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTXILGSHFCDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-phenylethyl)piperazine |
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